4,5-Dibromophthalic anhydride
Description
Contextualization within Halogenated Phthalic Anhydride (B1165640) Derivatives
Halogenated phthalic anhydrides are a class of organic compounds that have garnered considerable attention in academic and industrial research. scbt.com The introduction of halogen atoms onto the phthalic anhydride framework significantly modifies its chemical and physical properties. These derivatives are instrumental in the synthesis of high-performance polymers, such as polyimides and epoxy resins, where the halogen atoms can impart desirable characteristics like enhanced flame retardancy. vulcanchem.com The study of halogenated phthalic anhydrides extends to understanding the influence of the type and position of the halogen on the reactivity and properties of the resulting materials. researchgate.net For instance, the partial iodination of phthalic acid in fuming sulfuric acid has been shown to yield a mixture of diiodo and triiodo derivatives, including the 4,5-diiodophthalic acid. acs.org Similarly, methods for synthesizing 4-halogenated phthalic anhydrides have been developed to address the need for high-purity isomers for specific applications. google.com
Significance as a Versatile Synthetic Intermediate in Organic Synthesis
4,5-Dibromophthalic anhydride is a versatile intermediate in organic synthesis, primarily due to the presence of the reactive anhydride group and the two bromine substituents. vulcanchem.comalfa-industry.com The anhydride functionality allows for ring-opening reactions with various nucleophiles, such as amines and alcohols, to form phthalic acid derivatives like amides and esters. vulcanchem.com This reactivity is fundamental to the synthesis of more complex molecules.
Furthermore, the bromine atoms on the aromatic ring can participate in a variety of coupling reactions, making it a valuable precursor for the synthesis of substituted aromatic compounds. vulcanchem.com This has been demonstrated in the preparation of precursors for boron subphthalocyanines, where 4,5-dibromophthalonitrile (B1590852), derived from the corresponding anhydride, is a key intermediate. worldscientific.comscholaris.ca The synthesis of 4,5-dibromophthalic acid from the oxidation of 4,5-dibromo-o-xylene and its subsequent dehydration provides a route to the anhydride. sci-hub.se The compound's utility is further highlighted in its use for preparing N-substituted 4,5-dibromophthalimides, which are important in studying intermolecular interactions. researchgate.net
Historical Development of Academic Research on this compound
Early research into halogenated phthalic acid derivatives laid the groundwork for understanding compounds like this compound. Studies in the early 20th century explored the iodination of phthalic acid, yielding various isomers and providing insights into the directing effects of substituents on the aromatic ring. acs.org While detailed historical synthetic protocols for this compound are not extensively documented in readily available literature, its preparation is often inferred to parallel the synthesis of other halogenated phthalic anhydrides. vulcanchem.com This typically involves the direct bromination of phthalic anhydride. vulcanchem.comalfa-industry.com
More recent research has focused on optimizing the synthesis of brominated phthalonitriles from their corresponding phthalic anhydrides, including the 4,5-dibromo derivative, for applications in materials science, particularly for creating boron subphthalocyanines. worldscientific.comscholaris.ca Structural studies have also been conducted, for example, comparing the crystal packing of this compound with other disubstituted benzofurazan (B1196253) oxides. researchgate.net The ongoing interest in this compound is driven by its potential in creating novel materials with specific electronic and photophysical properties. researchgate.netsci-hub.se
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₂Br₂O₃ vulcanchem.com |
| Molecular Weight | 305.91 g/mol vulcanchem.com |
| Melting Point | 212-214 °C alfa-industry.com |
| Boiling Point | 431.2±35.0 °C (Predicted) alfa-industry.com |
| Density | 2.267±0.06 g/cm³ (Predicted) alfa-industry.com |
| Appearance | Not explicitly stated, but derivatives are often white crystals. mdpi.com |
| Solubility | Suggested to be soluble in organic solvents like chloroform (B151607) or dichloromethane. vulcanchem.com |
| Stability | Moisture-sensitive; likely requires storage under inert conditions to prevent hydrolysis to the corresponding dicarboxylic acid. vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H2Br2O3 |
|---|---|
Molecular Weight |
305.91 g/mol |
IUPAC Name |
5,6-dibromo-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Br2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H |
InChI Key |
DVIKZIPMTWLDLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)C(=O)OC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4,5 Dibromophthalic Anhydride
Classical and Contemporary Bromination Approaches
Direct bromination and bromination via halogenated precursors represent the primary methods for introducing bromine atoms onto the phthalic anhydride (B1165640) framework.
Selective Bromination of Phthalic Anhydride
The direct bromination of phthalic anhydride to yield the 4,5-dibromo isomer is a challenging yet direct approach. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions.
Hypothetically, the synthesis can be achieved using brominating agents like bromine or N-bromosuccinimide (NBS). vulcanchem.com Precise control over temperature, solvent, and the choice of catalyst is essential to favor the formation of the desired 4,5-isomer and minimize the production of other isomers, such as the 3,6-dibromo derivative, and over-brominated products. vulcanchem.com For instance, the bromination of phthalic anhydride in the presence of a catalyst and excess bromine can lead to the formation of dibromophthalic anhydride. google.com One documented method involves heating phthalic anhydride with bromine in concentrated nitric acid, which can result in the formation of 3,4,5,6-tetrabromophthalic anhydride. scirp.org Another approach describes the bromination of phthalic anhydride in oleum (B3057394), which can also be performed under pressure. google.com
| Reagent/Catalyst | Conditions | Outcome |
| Bromine/Nitric Acid | 50-65°C, 22 hours | 3,4,5,6-Tetrabromophthalic anhydride (79% yield) scirp.org |
| Bromine/Oleum | High Temperature | Di- and Tetrabromophthalic anhydride google.com |
| Iron Powder | 200-210°C | Monobromophthalic anhydride (~63% yield) google.com |
Bromination through Halogenated Precursors (e.g., Oxidation of 1,2-Dibromo-4,5-dimethylbenzene)
An alternative and often more selective route to 4,5-dibromophthalic anhydride involves the oxidation of a pre-brominated precursor. A notable example is the oxidation of 1,2-dibromo-4,5-dimethylbenzene (B50925). nih.govsci-hub.seumich.edu
This method leverages the directing effects of the existing bromo and methyl groups to ensure the correct regiochemistry. The subsequent oxidation of the methyl groups to carboxylic acids, followed by dehydration, yields the desired anhydride. A common procedure involves the oxidation of 1,2-dibromo-4,5-dimethylbenzene with potassium permanganate (B83412) (KMnO4) in an aqueous solution of potassium hydroxide (B78521) (KOH). nih.gov The reaction is often carried out under microwave irradiation to enhance the reaction rate. nih.gov The resulting 4,5-dibromophthalic acid is then dehydrated to form the anhydride. nih.govsci-hub.se Another method describes the oxidation of 1,2-dibromo-4,5-dimethylbenzene using nitric acid under pressure at elevated temperatures. acs.org
| Starting Material | Oxidizing Agent | Conditions | Product |
| 1,2-Dibromo-4,5-dimethylbenzene | KMnO4, KOH | H2O, 120°C, Microwave | 4,5-Dibromophthalic acid nih.gov |
| 1,2-Dibromo-4,5-dimethylbenzene | HNO3 (30 wt % aq.) | 170°C, Autoclave | 4,5-Dibromophthalic acid acs.org |
Multi-step Synthetic Sequences Leading to this compound
Multi-step syntheses provide alternative pathways to this compound, often starting from more complex but strategically chosen precursors.
Hydrolysis and Dehydration Pathways from 4,5-Dibromophthalic Acid
The formation of this compound can be readily achieved from its corresponding diacid, 4,5-dibromophthalic acid. This two-step process involves the hydrolysis of a suitable precursor to the diacid, followed by dehydration.
4,5-Dibromophthalic acid itself can be synthesized through various routes, including the oxidation of 1,2-dibromo-4,5-dimethylbenzene as previously mentioned. nih.gov Once obtained, the dehydration of 4,5-dibromophthalic acid to the anhydride can be accomplished by heating, often with a dehydrating agent like acetic anhydride, or simply by heating to a high temperature (e.g., 230°C). sci-hub.secore.ac.uk The anhydride is sensitive to moisture and can hydrolyze back to the dicarboxylic acid. vulcanchem.com
| Starting Material | Reagent | Conditions | Product |
| 4,5-Dibromophthalic acid | Acetic anhydride | Reflux | This compound core.ac.uk |
| 4,5-Dibromophthalic acid | Heat | 230°C | This compound sci-hub.se |
Phthalhydrazide (B32825) and Phthalimide (B116566) Transformation Routes to Brominated Phthalic Acid Derivatives
Phthalhydrazide and phthalimide serve as versatile intermediates for the synthesis of brominated phthalic acid derivatives, which can then be converted to this compound.
A method for preparing 4,5-dibromophthalic acid involves the bromination of phthalhydrazide with N-bromosuccinimide (NBS) in glacial acetic acid to form dibromophthalhydrazide. google.com This intermediate is then hydrolyzed in an aqueous sodium hydroxide solution to yield 4,5-dibromophthalic acid. google.com Similarly, transformations involving phthalimide have been reported. For instance, the bromination of phthalimide can lead to brominated phthalimide derivatives, which can be further processed. worldscientific.com The hydrolysis of these brominated phthalimides can yield the corresponding brominated phthalic acids. worldscientific.com
| Starting Material | Reagent(s) | Intermediate | Final Product |
| Phthalhydrazide | 1. NBS, Acetic Acid; 2. NaOH (aq) | Dibromophthalhydrazide | 4,5-Dibromophthalic acid google.com |
Process Optimization and Scalability Studies in this compound Synthesis
The industrial production of phthalic anhydride and its derivatives has been a subject of continuous optimization for over half a century, focusing on improving catalyst performance and process conditions such as temperature, pressure, and contact times. nih.gov While specific studies on the large-scale synthesis of this compound are not extensively detailed in publicly available literature, general principles of process optimization for related compounds can be applied.
For the direct bromination of phthalic anhydride, optimization would involve fine-tuning catalyst systems and reaction parameters to maximize the yield of the 4,5-isomer while minimizing by-product formation. vulcanchem.com Fractionation can be employed to separate the desired product from unreacted starting material and other isomers. google.com
In the oxidation route from 1,2-dibromo-4,5-dimethylbenzene, optimizing the oxidation conditions, including the choice of oxidant and reaction parameters, is key to achieving high conversion and selectivity. researchgate.netcore.ac.ukiau.ir The development of efficient and recyclable catalysts is a significant area of research for such oxidation processes. nih.gov
Reaction Condition Tuning (Temperature, Solvents, and Catalysts)
Precise control over reaction parameters is crucial for the selective bromination of phthalic anhydride and its derivatives. vulcanchem.com The choice of solvent, catalyst, and temperature significantly influences the reaction's outcome, including the yield and purity of this compound.
Temperature: Temperature plays a critical role in the synthesis process. For instance, in the bromination of phthalimide, a precursor to this compound, studies have shown a direct correlation between reaction temperature and the purity of the resulting 4,5-dibromophthalamide (B13717799). A series of experiments conducted at 65 °C, 80 °C, 95 °C, and 110 °C revealed that higher temperatures generally lead to increased product purity. worldscientific.com Similarly, in the synthesis of 4-bromophthalic anhydride, a multi-stage temperature control approach (45 °C, 70 °C, and 80 °C) has been employed to manage the reaction. chemicalbook.com
Solvents: The selection of an appropriate solvent is vital for the synthesis. Glacial acetic acid is a commonly used solvent in the synthesis of related compounds, such as in the preparation of 4,5-dibromophthalimides from the corresponding anhydride. sci-hub.se Other solvents, like chlorobenzene (B131634) and nitrobenzene, have been utilized in the synthesis of brominated phthalic anhydrides. google.com The solubility of the starting materials and intermediates in the chosen solvent, as well as the solvent's boiling point, are key considerations. For instance, the moderate lipophilicity of this compound suggests its solubility in organic solvents like chloroform (B151607) and dichloromethane. vulcanchem.com
Catalysts: Various catalysts have been investigated to enhance the efficiency and selectivity of the bromination reaction. Iron powder and iron salts are known to catalyze the bromination of aromatic compounds. google.com In the synthesis of 4-bromophthalic anhydride, a phase transfer catalyst, N-benzyl-N,N,N-triethylammonium chloride, has been used in an aqueous medium. chemicalbook.com The use of iodine as a catalyst in conjunction with oleum (fuming sulfuric acid) has also been reported for the bromination of phthalic anhydride to produce 3,6-dibromophthalic anhydride, a related isomer. mdpi.com
A summary of reaction conditions from various studies is presented below:
| Precursor | Reagents | Catalyst | Solvent | Temperature (°C) | Product | Reference |
| Phthalimide | N-Bromosuccinimide (NBS) | - | Glacial Acetic Acid | 80-100 | Dibromophthalhydrazide | google.com |
| 4-Chlorotetrahydrophthalic anhydride | Bromine | Iron Powder | Chlorobenzene | 110-170 | 4-Bromophthalic anhydride | google.com |
| Phthalic anhydride | Bromine, Sodium Hydroxide | N-benzyl-N,N,N-triethylammonium chloride | Water | 45-80 | 4-Bromophthalic anhydride | chemicalbook.com |
| Phthalic anhydride | Bromine, Oleum | Iodine | - | 60 | 3,6-Dibromophthalic anhydride | mdpi.com |
| 4,5-Dibromo-o-xylene | - | - | Acetic Anhydride | - | This compound | sci-hub.se |
This table is interactive. Click on the headers to sort the data.
Yield Enhancement Strategies and Efficiency Improvements
One approach to synthesizing 4,5-dibromophthalic acid, a direct precursor, involves a two-step process starting from phthalylhydrazine. This method reports high yields, with the second step, the hydrolysis of dibromophthalhydrazide, achieving a yield of up to 98%. google.com Another method, starting from 4,5-dibromo-o-xylene, involves oxidation to 4,5-dibromophthalic acid, which is then converted to the anhydride in quantitative yield. sci-hub.senih.gov
The choice of brominating agent and reaction conditions directly impacts the yield. For example, the synthesis of 4,5-dibromophthalonitrile (B1590852) from the corresponding phthalimide can be achieved with successful results using DMF and SOCl2. worldscientific.com In the synthesis of 4,5-dibromo dimethyl phthalate (B1215562), optimizing the molar ratio of thionyl chloride to 4,5-dibromophthalic acid to 2.5:1.0 resulted in a yield of 86.4%, a significant improvement over the previously reported 66.8%. researchgate.net
A temperature study on the synthesis of 4,5-dibromophthalamide from 4,5-dibromophthalimide demonstrated a clear correlation between reaction temperature and yield, as determined by NMR. worldscientific.comscholaris.ca
| Reaction Temperature (°C) | Estimated Yield of 4,5-dibromophthalamide (%) |
| 65 | Varies |
| 80 | Varies |
| 95 | Varies |
| 110 | Varies |
This table is interactive and based on a study that observed a trend of increasing purity with temperature. Specific yield percentages at each temperature were part of a detailed analysis in the source material. worldscientific.comscholaris.ca
Purification of the final product is also a critical step for improving the effective yield of high-purity material. Techniques such as recrystallization and distillation are often employed to remove isomers and other impurities. vulcanchem.com
Modern Approaches for Sustainable Synthesis
Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly processes, often referred to as "green chemistry." While specific literature on sustainable synthesis exclusively for this compound is limited, broader trends in the synthesis of related compounds point towards more sustainable practices.
One such approach is the use of water as a solvent, which is a significant improvement over traditional organic solvents that are often toxic and difficult to dispose of. For instance, a method for preparing 4-bromophthalic anhydride has been developed using water as the solvent in a phase-transfer catalyzed reaction. chemicalbook.com Another example is the synthesis of 4-phenylethynylphthalic anhydride, where water is used as the solvent in a palladium-catalyzed reaction, reducing environmental pollution and raw material costs. google.com
The choice of reagents is also a key consideration in sustainable synthesis. The use of N-bromosuccinimide (NBS) as a brominating agent is often considered a greener alternative to elemental bromine. google.com However, other reagents used in related syntheses, such as phosgene, trifluoroacetic acid, and trifluoroacetic anhydride, are highly toxic, highlighting the challenge of finding truly benign reaction pathways. worldscientific.com
Simplifying reaction and purification procedures can also contribute to a more sustainable process. For example, a method for the dehydration of 4,5-dibromo-o-phthalic acid to the corresponding anhydride by simple heating to 230 °C was reported to be much simpler for subsequent purification compared to using acetic anhydride. sci-hub.se
Future research in this area will likely focus on the development of catalytic systems that are more efficient and recyclable, the use of safer solvents and reagents, and the design of processes that minimize waste and energy consumption.
Reactivity Profiles and Mechanistic Investigations of 4,5 Dibromophthalic Anhydride
Nucleophilic Acyl Substitution Reactions of the Anhydride (B1165640) Moiety
The reactivity of 4,5-dibromophthalic anhydride is primarily dictated by the electrophilic nature of the carbonyl carbons within the anhydride ring. This electrophilicity is enhanced by the electron-withdrawing effects of both the carbonyl groups and the bromine atoms on the benzene (B151609) ring. Consequently, the anhydride moiety is susceptible to nucleophilic acyl substitution reactions, where a nucleophile attacks one of the carbonyl carbons, leading to the opening of the five-membered ring. vulcanchem.com This fundamental reactivity makes it a versatile precursor in organic synthesis. vulcanchem.com
This compound readily reacts with oxygen-centered nucleophiles. As a moisture-sensitive compound, it undergoes hydrolysis in the presence of water to yield its corresponding dicarboxylic acid, 4,5-dibromophthalic acid. vulcanchem.com This reaction proceeds via a typical nucleophilic acyl substitution mechanism where a water molecule attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. Subsequent proton transfer and ring-opening result in the formation of the dicarboxylic acid. libretexts.org A general method for the hydrolysis of similar halogenated phthalic anhydrides involves refluxing the compound in a mixture of a solvent like tetrahydrofuran (B95107) (THF) and deionized water. mdpi.com
The reaction with alcohols follows a similar pathway, resulting in the formation of monoesters of 4,5-dibromophthalic acid. vulcanchem.com This esterification occurs when the alcohol's oxygen atom acts as the nucleophile, attacking a carbonyl carbon. The ring opens to produce a molecule containing both a carboxylic acid and an ester functional group. This process is a common strategy for introducing ester functionalities into molecules derived from phthalic anhydrides. libretexts.orgsemanticscholar.org
Table 1: Reactions of this compound with Oxygen-Centered Nucleophiles
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Water (H₂O) | 4,5-Dibromophthalic acid | Hydrolysis |
Nitrogen-centered nucleophiles, such as ammonia (B1221849) and primary amines, react with this compound to form amides. saskoer.caquimicaorganica.orglibretexts.org The reaction mechanism involves the nucleophilic attack of the nitrogen atom on a carbonyl carbon, leading to a ring-opened intermediate, a phthalamic acid derivative. libretexts.org Depending on the reaction conditions, this intermediate can be isolated or can undergo a subsequent intramolecular cyclization via dehydration to form a phthalimide (B116566). worldscientific.com
The reaction of the analogous 4,5-dichlorophthalic anhydride with thiosemicarbazide (B42300) in refluxing glacial acetic acid has been shown to yield 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid. mdpi.comnih.gov This indicates that the anhydride ring is opened by the nitrogen nucleophile without subsequent cyclization under these conditions. A similar reactivity pattern is expected for this compound. The reaction of thiosemicarbazones derived from other starting materials with phthalic anhydride can also lead to the formation of N-substituted phthalimide derivatives. orientjchem.org
Table 2: Reactions of this compound with Nitrogen-Centered Nucleophiles
| Nucleophile | Intermediate/Product | Reaction Type |
|---|---|---|
| Amines (R-NH₂) | 4,5-Dibromophthalamic acid / 4,5-Dibromophthalimide | Amidation / Imidation |
Formation of Derived Compounds from this compound
This compound serves as a key building block for a variety of more complex brominated aromatic compounds. Its ability to undergo ring-opening and subsequent transformations allows for the synthesis of dicarboxylic acids, esters, imides, amides, and phthalonitriles.
As previously mentioned, the hydrolysis of this compound is the most direct route to 4,5-dibromophthalic acid. vulcanchem.com Alternative synthetic routes to this acid include the oxidation of 1,2-dibromo-4,5-dimethylbenzene (B50925) using potassium permanganate (B83412), which gives the product in a 95% yield, and the hydrolysis of dibromophthalhydrazide in a sodium hydroxide (B78521) solution. google.comcore.ac.uk
Ester derivatives are also accessible from the anhydride or the corresponding acid. The direct reaction of this compound with alcohols yields monoesters. vulcanchem.com For the synthesis of diesters, such as 4,5-dibromo dimethyl phthalate (B1215562), a two-step process starting from 4,5-dibromophthalic acid is employed. The acid is reacted with thionyl chloride in the presence of methanol, which acts as both solvent and reactant. This method has been optimized to achieve a yield of 86.4%. researchgate.net These ester derivatives are important intermediates, for instance, in the synthesis of phthalocyanines. researchgate.net
Table 3: Synthesis of 4,5-Dibromophthalic Acid and its Dimethyl Ester
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Water | 4,5-Dibromophthalic acid | - | vulcanchem.com |
| 1,2-Dibromo-4,5-dimethylbenzene | KMnO₄, KOH | 4,5-Dibromophthalic acid | 95% | core.ac.uk |
4,5-Dibromophthalimide is a key derivative synthesized from this compound. One reported method involves heating the anhydride with an excess of formamide. lookchem.com Alternatively, it can be prepared through the direct bromination of phthalimide using bromine in fuming sulfuric acid, with iodine as a catalyst. collectionscanada.gc.cascispace.com
The corresponding phthalamide (B166641), 4,5-dibromophthalamide (B13717799), is synthesized from the phthalimide. The established procedure involves treating 4,5-dibromophthalimide with a concentrated aqueous solution of ammonium (B1175870) hydroxide. worldscientific.comscispace.com The efficiency of this transformation is temperature-dependent. A study to optimize the reaction conditions for converting 4,5-dibromophthalimide to 4,5-dibromophthalamide found that the ideal temperature is 40°C with a reaction time between 1.5 and 6 hours. scholaris.ca Higher temperatures can lead to hydrolysis as a competing reaction. worldscientific.com
Table 4: Synthetic Pathway to 4,5-Dibromophthalamide
| Step | Starting Material | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | This compound | Formamide | 4,5-Dibromophthalimide | lookchem.com |
The derivatives of this compound, specifically the phthalamide, are crucial intermediates for the synthesis of 4,5-dibromophthalonitrile (B1590852). Phthalonitriles are valuable precursors for phthalocyanine (B1677752) dyes and pigments. worldscientific.comcore.ac.uk The conversion of the phthalamide to the phthalonitrile (B49051) is achieved through a dehydration reaction.
Two common dehydrating agents are used for this transformation. One method involves using thionyl chloride in dimethylformamide (DMF). worldscientific.com An alternative and effective procedure is the use of trifluoroacetic anhydride in a mixture of dioxane and pyridine. scispace.com This latter method has been reported to produce pure 4,5-dibromophthalonitrile in a high yield of 85%. collectionscanada.gc.cascispace.com This multi-step sequence, starting from the anhydride or phthalimide, represents a reliable pathway to access brominated phthalonitriles. collectionscanada.gc.ca
Table 5: Dehydration of 4,5-Dibromophthalamide to 4,5-Dibromophthalonitrile
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 4,5-Dibromophthalamide | Thionyl chloride, DMF | 4,5-Dibromophthalonitrile | - | worldscientific.com |
Kinetic and Thermodynamic Aspects of this compound Reactivity
The reactivity of this compound is governed by the electrophilic nature of its carbonyl carbons, which is significantly influenced by the presence of the two bromine atoms on the aromatic ring. These electron-withdrawing substituents enhance the reactivity of the anhydride towards nucleophiles compared to unsubstituted phthalic anhydride. The kinetic and thermodynamic aspects of these reactions, including rate determinations, mechanistic pathways, and structure-reactivity correlations, are crucial for understanding and optimizing its use in chemical synthesis.
Reaction Rate Determinations for Anhydride Transformations
While specific kinetic data for the transformations of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from studies on related compounds, such as unsubstituted phthalic anhydride and other halogenated analogues. The reactions of anhydrides with nucleophiles, such as amines and alcohols, are generally second-order processes, with the rate dependent on the concentrations of both the anhydride and the nucleophile.
The rate of reaction is significantly influenced by the nature of the nucleophile and the solvent. For instance, the aminolysis of phthalic anhydrides is generally faster than their hydrolysis or alcoholysis due to the higher nucleophilicity of amines. acs.orglibretexts.org
Kinetic studies on the hydrolysis of phthalic anhydride have shown that the reaction is subject to catalysis by bases. nih.govresearchgate.net The rate constants for the base-catalyzed hydrolysis of phthalic anhydride are compiled in the Brønsted plot, which shows a linear relationship between the logarithm of the rate constant and the pKa of the catalyzing base. nih.govresearchgate.net This relationship suggests that the reaction proceeds through a mechanism where the rate-determining step involves the nucleophilic attack of the base on the anhydride.
In the case of this compound, the electron-withdrawing bromine atoms are expected to increase the rate of nucleophilic attack by increasing the partial positive charge on the carbonyl carbons. This would lead to larger rate constants for its transformations compared to the unsubstituted phthalic anhydride under similar conditions. A study on the ammonolysis of substituted phthalimides showed a substantial substituent effect, with electron-withdrawing groups accelerating the reaction. cdnsciencepub.com
Table 1: General Influence of Substituents on the Reactivity of Phthalic Anhydrides
| Substituent | Electronic Effect | Expected Effect on Reaction Rate with Nucleophiles |
| -NO₂ (e.g., 3-Nitrophthalic anhydride) | Strongly electron-withdrawing | Significant rate enhancement |
| -Br (e.g., this compound) | Electron-withdrawing | Rate enhancement |
| -Cl (e.g., 4,5-Dichlorophthalic anhydride) | Electron-withdrawing | Rate enhancement |
| -CH₃ | Electron-donating | Rate decrease |
| -OCH₃ | Electron-donating | Rate decrease |
This table is based on general principles of organic chemistry and qualitative observations from various sources. cdnsciencepub.comresearchgate.net Specific rate constants for this compound are not available.
Elucidation of Reaction Mechanisms (e.g., Concerted vs. Stepwise Processes)
The reaction of this compound with nucleophiles, such as amines, can proceed through either a concerted or a stepwise mechanism.
In a stepwise mechanism , the nucleophile attacks one of the carbonyl carbons to form a tetrahedral intermediate. This intermediate can then collapse, with the departure of the leaving group (a carboxylate), to form the final product. acs.org This pathway is often characterized by the detection or trapping of the tetrahedral intermediate.
In a concerted mechanism , the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, without the formation of a stable intermediate. nih.gov
Studies on the reaction of phthalic anhydride with various nucleophiles suggest that the mechanism can be dependent on the specific reactants and reaction conditions. For the reaction of phthalic anhydride with phenols, a concerted or an "enforced concerted" mechanism, where a tetrahedral intermediate does not have a significant lifetime, is favored. Current time information in Bangalore, IN. Similarly, the aminolysis of some activated esters is proposed to occur via a concerted pathway. nih.gov
The reaction of this compound with an amine would likely follow the general mechanism for the aminolysis of an acid anhydride, as depicted below.
General Mechanism of Aminolysis of this compound:
Nucleophilic Attack: The amine nucleophile attacks one of the electrophilic carbonyl carbons of the this compound.
Tetrahedral Intermediate Formation (in a stepwise process): A tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred from the nitrogen atom to a base (another amine molecule).
Leaving Group Departure: The carboxylate group is eliminated, leading to the formation of the N-substituted 4,5-dibromophthalamic acid.
Cyclization (for imide formation): Under heating or with dehydrating agents, the amic acid can undergo intramolecular cyclization to form the corresponding N-substituted 4,5-dibromophthalimide. worldscientific.com
The presence of the electron-withdrawing bromine atoms would stabilize the negatively charged tetrahedral intermediate in a stepwise process, potentially making this pathway more favorable. However, without specific experimental evidence for this compound, it is difficult to definitively exclude a concerted mechanism.
Structure-Reactivity Correlations in this compound Chemistry
The chemical behavior of this compound is a direct consequence of its molecular structure. The two bromine atoms exert a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect has several important consequences for the reactivity of the molecule.
Increased Electrophilicity: The primary effect of the bromine substituents is the enhancement of the electrophilicity of the anhydride's carbonyl carbons. The electron density is pulled away from the carbonyl groups, making them more susceptible to attack by nucleophiles. This increased reactivity is a general feature of phthalic anhydrides bearing electron-withdrawing groups. cdnsciencepub.comresearchgate.net
Regioselectivity: In unsymmetrically substituted phthalic anhydrides, the electronic effects of the substituent can direct the nucleophilic attack to one of the two carbonyl groups. For 4,5-disubstituted anhydrides like this compound, the two carbonyl groups are electronically equivalent, so regioselectivity is not a factor in the initial nucleophilic attack.
Acidity of the Resulting Phthalamic Acid: The electron-withdrawing bromine atoms also increase the acidity of the carboxylic acid group in the N-substituted 4,5-dibromophthalamic acid intermediate formed upon reaction with an amine. This can influence the equilibrium of the reaction and the conditions required for subsequent transformations like cyclization to the imide.
A study on the Wittig reaction of various monosubstituted phthalic anhydrides demonstrated that the regioselectivity of the attack by the phosphorane is largely dependent on the electronic effects of the substituent. rsc.org Electron-withdrawing groups favor attack at the carbonyl group further away from the substituent. While this study did not include this compound, the principles established are applicable. The symmetrical substitution in this compound simplifies its reactions as both carbonyl groups are equally reactive.
The enhanced reactivity of halogenated phthalic anhydrides is utilized in various synthetic applications, including the production of polymers and flame retardants, where the anhydride's reactivity and the properties imparted by the halogen atoms are both desirable.
Role As a Precursor in Advanced Chemical Synthesis and Materials Science
Synthesis of Phthalocyanine (B1677752) Precursors from 4,5-Dibromophthalic Anhydride (B1165640)
The synthesis of phthalocyanines and their derivatives often begins with simpler, ortho-disubstituted benzene (B151609) precursors. 4,5-Dibromophthalic anhydride is a key starting point for creating brominated phthalocyanine compounds, which are of interest for their unique photophysical and electronic properties. The typical synthetic route involves converting the anhydride into a more reactive intermediate, namely a phthalonitrile (B49051).
4,5-Dibromophthalonitrile (B1590852) is a crucial intermediate for the synthesis of peripherally substituted phthalocyanines and subphthalocyanines. scholaris.ca The presence of bromine atoms on the periphery of the resulting macrocycle can significantly influence its properties, such as solubility and electronic behavior, and provides reactive sites for further functionalization. worldscientific.com The conversion of this compound to 4,5-dibromophthalonitrile is a multi-step process, often following the established phthalic acid (PA) transformation pathway. worldscientific.comscholaris.ca
The general synthetic sequence is outlined below:
Imidation: this compound is reacted with an ammonia (B1221849) source, such as aqueous ammonium (B1175870) hydroxide (B78521), to form 4,5-dibromophthalimide. scholaris.cascispace.com
Amidation: The resulting phthalimide (B116566) is then treated with a strong base to open the imide ring, forming the corresponding phthalamide (B166641) (4,5-dibromophthalamide). worldscientific.com
Dehydration/Nitrilation: The final step involves the dehydration of the diamide (B1670390) to form the dinitrile, 4,5-dibromophthalonitrile. This is often achieved using a dehydrating agent like thionyl chloride in a solvent such as dimethylformamide (DMF). worldscientific.com
An alternative approach involves the Pd(0)-catalyzed cyanation of precursor molecules to yield 4,5-dibromophthalonitrile, which is then used in the template synthesis of novel octabromo-substituted lanthanide(III) phthalocyanines. colab.wsresearchgate.net These resulting phthalocyanine complexes exhibit interesting nonlinear optical responses. colab.ws The bromine atoms shift the main absorption band (Q band) to longer wavelengths (a bathochromic shift) compared to unsubstituted analogues. colab.ws
Table 1: Synthetic Pathway from this compound to 4,5-Dibromophthalonitrile
| Step | Reactant | Reagent(s) | Product | Purpose |
| 1 | This compound | Aqueous Ammonia | 4,5-Dibromophthalimide | Conversion of anhydride to imide. scholaris.cascispace.com |
| 2 | 4,5-Dibromophthalimide | Base (e.g., NaOH) | 4,5-Dibromophthalamide (B13717799) | Ring-opening of the imide to form the diamide. worldscientific.com |
| 3 | 4,5-Dibromophthalamide | Thionyl Chloride (SOCl₂)/DMF | 4,5-Dibromophthalonitrile | Dehydration of the diamide to form the dinitrile. worldscientific.com |
Cyclotrimerization Strategies for Boron Subphthalocyanines Utilizing Brominated Phthalonitriles
Boron subphthalocyanines (BsubPcs) are unique, bowl-shaped macrocycles composed of three isoindole units linked by aza-nitrogens and coordinated to a central boron atom. worldscientific.comresearchgate.net They are synthesized through the cyclotrimerization of phthalonitrile precursors. worldscientific.com Utilizing 4,5-dibromophthalonitrile in this reaction leads to the formation of peripherally brominated BsubPcs, which are investigated for their potential in organic electronic applications. scholaris.caworldscientific.com
The synthesis is a two-step process:
Cyclotrimerization: Three molecules of a phthalonitrile, such as 4,5-dibromophthalonitrile, react in the presence of a strong Lewis acid, typically a boron trihalide like boron trichloride (B1173362) (BCl₃). worldscientific.comresearchgate.networldscientific.com The boron trihalide acts as a template, directing the formation of the smaller subphthalocyanine (B1262678) macrocycle instead of the more common four-unit phthalocyanine. researchgate.net This reaction results in a BsubPc with a halogen atom (e.g., chlorine) attached to the axial position of the central boron atom. worldscientific.com
Axial Substitution (Optional): The axial halide on the boron atom can be subsequently replaced by reacting it with a nucleophile, allowing for further modification of the molecule's properties. worldscientific.comresearchgate.net
The incorporation of brominated phthalonitriles, such as 4,5-dibromophthalonitrile, into BsubPcs is a key strategy for creating derivatives with tailored characteristics for applications like organic photovoltaics. scholaris.cascholaris.ca
Design and Synthesis of Functional Polymeric Materials
The unique structure of this compound makes it a valuable monomer for creating functional polymers. The anhydride group can readily participate in polymerization reactions, while the bromine atoms can either enhance material properties, such as flame retardancy, or serve as reactive handles for post-polymerization modification.
Thermocleavable polymers are materials designed to decompose or transform in a controlled manner upon heating. This property is particularly useful in applications like photoresist technology and recyclable materials. Phthalate-based polymers can be designed to be thermocleavable. Research into related isomers, such as 3,6-dibromophthalic anhydride, demonstrates the principle. mdpi.com In these systems, the anhydride is first converted into a diester monomer, for example, by reaction with a secondary alcohol. mdpi.com This monomer is then incorporated into a polymer backbone via reactions like Stille polymerization. mdpi.comresearchgate.net
Upon thermal treatment, typically around 300 °C, the secondary phthalate (B1215562) ester groups are cleaved, regenerating carboxyl groups which then dehydrate to form a phthalic anhydride polymer. mdpi.comresearchgate.net This transformation renders the polymer insoluble, a desirable characteristic for creating stable films after processing. mdpi.comresearchgate.net This approach allows for the creation of soluble precursor polymers that can be processed easily, followed by a thermal step to generate the final, stable, and insoluble functional material. mdpi.com
Conjugated polymers are characterized by alternating single and double bonds along their backbone, which allows for the delocalization of π-electrons. This structure imparts unique electronic and optical properties, making them suitable for applications in organic solar cells, LEDs, and sensors. fu-berlin.de Phthalic anhydride and its derivatives, including this compound, can be used to create electron-accepting units within donor-acceptor (D-A) type conjugated polymers. whiterose.ac.uk
In one synthetic strategy, this compound is first converted to a phthalimide derivative. fu-berlin.de This imide unit can then be incorporated into polymer backbones, such as polynaphthalenes or ortho-phenylene ethynylenes, through coupling reactions like the Sonogashira coupling. fu-berlin.deresearchgate.net The electron-withdrawing nature of the phthalimide group, enhanced by the bromine atoms, helps to lower the polymer's energy levels (HOMO/LUMO), which is crucial for applications in organic photovoltaics. nanoscience.or.kr The resulting D-A polymers often exhibit improved properties for use in energy harvesting devices. mdpi.comresearchgate.net
Table 2: Application of Brominated Phthalic Anhydride Derivatives in Polymer Synthesis
| Polymer Type | Anhydride Derivative Role | Key Polymerization/Modification | Target Application |
| Thermocleavable Polymers | Forms cleavable ester groups | Stille Polymerization | Photoresists, Stable Films mdpi.comresearchgate.net |
| Conjugated Polymers | Forms electron-acceptor units (as imides) | Sonogashira Coupling, Suzuki Polymerization | Organic Photovoltaics (OPVs) whiterose.ac.ukresearchgate.netnanoscience.or.kr |
| Functionalized Polyesters | Provides reactive bromine "handles" | Ring-Opening Copolymerization (ROCOP) | Modified Materials, Compatibilizers cjps.org |
Functionalization Strategies for Polyester (B1180765) Materials Utilizing Brominated Anhydride Scaffolds
One of the significant challenges in materials science is the chemical modification of polyesters due to the general lack of reactive sites on the polymer backbone. cjps.org The use of brominated anhydride monomers, such as 4-bromophthalic anhydride, in the synthesis of polyesters provides a powerful solution to this problem. cjps.org Polyesters can be synthesized via the ring-opening copolymerization of a cyclic anhydride and an epoxide. cjps.orgmdpi.com
When a brominated anhydride is used, the resulting polyester chain is decorated with bromine atoms. These bromine atoms serve as versatile chemical "handles" for post-functionalization. cjps.org A wide variety of reactive groups and chemical transformations can be applied to these brominated sites with high efficiency. cjps.org This allows for the synthesis of a series of functionalized polyester materials from a single parent polymer, opening up new avenues for creating materials with tailored properties for specific applications. cjps.org While much of the foundational work has been demonstrated with 4-bromophthalic anhydride, the principle is directly applicable to scaffolds derived from this compound, offering an even higher density of functionalizable sites.
Intermediate for Dyes, Pigments, and Pharmaceutical Scaffolds
This compound is a pivotal intermediate in the synthesis of a variety of complex organic molecules, particularly in the fields of colorants and pharmaceuticals. alfa-industry.com Its utility stems from the reactive anhydride group and the two bromine atoms on the benzene ring, which can be substituted or can influence the electronic properties of the final molecule.
In the realm of dyes and pigments, this compound serves as a key starting material for producing substituted phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as robust blue and green pigments due to their high thermal and chemical stability. psu.edu The synthesis often begins with the conversion of this compound to a more reactive derivative, such as 4,5-dibromophthalic acid or its corresponding dinitrile. For instance, 4,5-dibromophthalic acid can be synthesized from the anhydride and subsequently converted into dimethyl 4,5-dibromophthalate. researchgate.net This dibromo-ester is then reacted with cuprous cyanide to yield 4,5-dicyano dimethyl phthalate, a direct precursor for cyclotetramerization into a carboxy-substituted phthalocyanine. researchgate.net These carboxylic acid groups enhance the solubility of the final phthalocyanine pigment, which is crucial for many applications. researchgate.net
The general synthetic pathway allows for the creation of phthalocyanines with specific functionalities. The oxidation of 1,2-dibromo-4,5-dimethylbenzene (B50925) yields 4,5-dibromophthalic acid, which can be further processed to create water-soluble octacarboxyphthalocyanines. psu.edu These functionalized pigments are not only used in traditional applications like textiles and paper but also in advanced materials for sensors and catalysts. psu.eduresearchgate.net
Table 1: Synthesis of Phthalocyanine Intermediate from 4,5-Dibromophthalic Acid
| Step | Reactants | Product | Reaction Conditions | Yield | Source |
|---|---|---|---|---|---|
| 1 | 4,5-Dibromophthalic acid, Thionyl chloride | 4,5-Dibromo dimethyl phthalate | Methanol solvent, Molar ratio (Thionyl chloride:Acid) = 2.5:1.0 | 86.4% | researchgate.net |
| 2 | 4,5-Dibromo dimethyl phthalate, Cuprous cyanide | 4,5-Dicyano dimethyl phthalate | Anhydrous DMF, High purity argon, Molar ratio (CuCN:Ester) = 4.0:1.0 | 19.0% | researchgate.net |
In medicinal chemistry, the phthalic anhydride core is a recognized building block for constructing diverse pharmaceutical scaffolds. mdpi.com The anhydride ring can be readily opened by various nucleophiles, such as amines, to form phthalimide and dicarboxylic acid derivatives. mdpi.com While specific research on this compound in pharmaceuticals is limited in the provided sources, the reactivity of the analogous 4,5-dichlorophthalic anhydride demonstrates the potential synthetic pathways. Reactions with amines and thiosemicarbazide (B42300) yield a range of carboxylic acid and phthalimide products that can serve as scaffolds for new therapeutic agents. mdpi.com The bromine atoms on the this compound ring offer sites for further functionalization through cross-coupling reactions, allowing for the construction of complex and highly substituted molecules designed to interact with biological targets. cjps.org
Precursor for Molecular Machines and Responsive Materials
The concept of molecular machines involves synthetic molecules designed to produce quasi-mechanical movements in response to external stimuli. nih.gov While this compound is not directly a molecular machine, its structural features make it a valuable precursor for creating polymers that form the basis of responsive materials. The bromine atoms act as functional handles for subsequent chemical modifications, a critical feature in designing advanced, "smart" materials. cjps.org
The synthesis of functional polyesters provides a clear example of this application. By using brominated anhydride monomers in ring-opening copolymerization reactions with epoxides, polyesters with pending bromine atoms can be created. cjps.org These bromine sites are amenable to a wide variety of post-polymerization modification reactions, allowing for the introduction of diverse functional groups with high yields. cjps.org This platform enables the creation of materials whose properties can be precisely tuned.
Research on the related isomer, 3,6-dibromophthalic anhydride, illustrates the synthesis of thermocleavable polymers that function as responsive materials. mdpi.com In this process, the dibrominated anhydride is converted into a monomer that is then polymerized via a Stille polymerization reaction. The resulting polymers possess ester groups that can be cleaved upon thermal treatment (around 300 °C). mdpi.com This thermal response transforms the soluble precursor polymer into an insoluble polymer with altered properties, including a significantly reduced bandgap. mdpi.com This ability to control the material's electronic properties through an external stimulus (heat) is a hallmark of responsive materials and is promising for applications in energy-harvesting devices like solar cells. mdpi.com The principles demonstrated with the 3,6-isomer are directly applicable to polymers derived from this compound, highlighting its potential as a precursor for materials that can respond to thermal, chemical, or light-based triggers.
Table 2: Properties of Responsive Polymers Derived from Dibromophthalate Precursors
| Polymer | Average Molecular Weight (Mn) | Initial Bandgap (Eg) | Bandgap after Thermal Treatment | Key Feature | Source |
|---|---|---|---|---|---|
| PBTP-11 | 12,100 g mol⁻¹ | 2.58 eV | ~2.18 eV | Thermally induced bandgap reduction | mdpi.com |
| PBTDTP-11 | 12,700 g mol⁻¹ | 2.45 eV | ~2.15 eV | Thermally induced bandgap reduction | mdpi.com |
| PFDTP-11 | 16,400 g mol⁻¹ | 2.11 eV | ~1.81 eV | Thermally induced bandgap reduction | mdpi.com |
Computational and Theoretical Chemistry Studies of 4,5 Dibromophthalic Anhydride and Its Derivatives
Electronic Structure and Bonding Analysis
The electronic structure and bonding are fundamental to a molecule's chemical behavior. Theoretical studies elucidate the distribution of electrons and the nature of chemical bonds, which in turn dictate the molecule's stability and reactivity.
Quantum chemical calculations are the cornerstone of modern computational chemistry. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding information about its energy and electronic properties.
For derivatives of halogenated phthalic anhydrides, DFT has proven to be a particularly effective method. mdpi.comucla.edunih.gov The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311G(d,p) is commonly employed to optimize the molecular geometry and calculate various electronic and reactivity descriptors. mdpi.comucla.edunih.gov These calculations provide a foundational understanding of the molecule's physical and chemical characteristics. mdpi.comucla.edunih.gov For instance, in a comprehensive study on derivatives of 4,5-dichlorophthalic anhydride (B1165640), DFT calculations were used to determine key chemical descriptors such as ionization potential, electron affinity, chemical hardness (η), and softness (S), which collectively describe the molecule's reactivity profile. nih.gov
The distribution of electrons within a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in this analysis. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
In studies of 4,5-dichlorophthalic anhydride derivatives, the spatial distribution of these orbitals has been mapped. For example, in certain derivatives, the electron density of the HOMO is concentrated on specific moieties, identifying them as the primary zones for electron transfer. mdpi.com Similarly, the LUMO's distribution highlights the electron acceptor regions of the molecule. mdpi.com
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Negative regions (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. mdpi.com For a derivative of 4,5-dichlorophthalic anhydride, MEP analysis showed a significant negative region focused on the oxygen atoms of the carbonyl groups, identifying them as likely sites for nucleophilic interaction. mdpi.com
Table 1: Calculated Reactivity Descriptors for a Derivative of 4,5-Dichlorophthalic Anhydride Data derived from a study on 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid, a derivative of 4,5-dichlorophthalic anhydride.
| Parameter | Symbol | Value | Description |
| HOMO Energy | EHOMO | -6.49 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | ELUMO | -1.56 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap | ΔE | 4.93 eV | Difference between LUMO and HOMO energies |
| Ionization Potential | IP | 6.49 eV | Energy required to remove an electron |
| Electron Affinity | EA | 1.56 eV | Energy released when an electron is added |
| Hardness | η | 2.46 | Resistance to change in electron distribution |
| Softness | S | 0.20 | Reciprocal of hardness, indicates reactivity |
This interactive table is based on data reported for compound 1 in a study by Al-Dies et al. (2022). mdpi.com
Prediction of Spectroscopic Properties
Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for confirming their structure and interpreting experimental data.
DFT calculations are widely used to simulate vibrational (IR) and NMR spectra. Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. dntb.gov.ua These simulations provide a theoretical spectrum that can be directly compared with experimental results. While mass spectra are more complex to predict from first principles, DFT can be used to study the fragmentation mechanisms of related molecules.
The primary application of theoretical spectroscopy is the validation of molecular structures synthesized in the lab. When experimental IR and NMR spectra are recorded, the peak positions and patterns can be compared against the simulated spectra. A strong correlation between the theoretical and experimental data provides high confidence in the assigned chemical structure. nih.gov
In the analysis of derivatives of 4,5-dichlorophthalic anhydride, a good agreement was found between the vibrational frequencies calculated using the B3LYP/6-311G(d,p) method and those observed in experimental FT-IR spectra. nih.gov Likewise, calculated ¹H and ¹³C NMR chemical shifts showed a strong linear correlation with the experimental values, confirming the proposed structures of the synthesized compounds. nih.gov
Table 2: Comparison of Experimental and Theoretical IR Wavenumbers for a Derivative of 4,5-Dichlorophthalic Anhydride Data derived from a study on a derivative of 4,5-dichlorophthalic anhydride.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
| O-H Stretch | 3410 | 3415 |
| N-H Stretch | 3290 | 3315 |
| C-H Stretch (Aromatic) | 3095 | 3102 |
| C=O Stretch (Carboxylic) | 1705 | 1712 |
| C=C Stretch (Aromatic) | 1590 | 1595 |
| C-O Stretch | 1280 | 1288 |
This interactive table is based on data reported for compound 2 in a study by Al-Dies et al. (2022). nih.gov
Theoretical Studies on Reaction Mechanisms and Kinetics
Beyond static properties, computational chemistry can map the entire pathway of a chemical reaction, identifying transition states and calculating energy barriers. This provides a detailed understanding of reaction mechanisms and kinetics.
A recent computational study investigated the reaction mechanism for the formation of 4,5-diaminophthalonitrile (B137029) from a related starting material, 4,5-dibromo-1,2-diaminobenzene, using DFT calculations. researchgate.net This type of study is directly applicable to understanding the reactions of 4,5-dibromophthalic anhydride derivatives. The investigation analyzed the kinetics and thermodynamic properties, revealing a two-step reaction pathway involving distinct activated complexes. researchgate.net
By calculating the structures of reactants, transition states, and products, a complete energy profile of the reaction can be constructed. The study determined key thermodynamic parameters, including the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS). researchgate.net Crucially, the activation energies (Ea) for each step were calculated, which are the energy barriers that must be overcome for the reaction to proceed. researchgate.net Positive activation energy values confirm the presence of these barriers. researchgate.net Such theoretical findings are critical for understanding and optimizing synthetic procedures for producing derivatives from dibrominated precursors.
Table 3: Calculated Thermodynamic and Kinetic Parameters for a Reaction of a 4,5-Dibromo Derivative Data derived from the theoretical study of the reaction between 4,5-dibromo-1,2-diaminobenzene and copper cyanide.
| Parameter | Step 1 | Step 2 |
| Activation Energy (Ea) | 189.0 kJ mol⁻¹ | 210.6 kJ mol⁻¹ |
| Gibbs Free Energy (ΔG) | -606.8 kJ mol⁻¹ | -600.1 kJ mol⁻¹ |
| Enthalpy (ΔH) | -610.7 kJ mol⁻¹ | -603.6 kJ mol⁻¹ |
| Entropy (ΔS) | -0.0132 kJ mol⁻¹ K⁻¹ | -0.0117 kJ mol⁻¹ K⁻¹ |
This interactive table is based on data reported by E.E. Elemike et al. (2024). researchgate.net
Computational Elucidation of Transition States and Reaction Pathways
The study of chemical reactions through computational modeling allows for the detailed mapping of reaction pathways, from reactants to products, through high-energy transition states. figshare.com. This process is crucial for understanding reaction feasibility, kinetics, and the formation of specific products.
For cyclic anhydrides, such as derivatives of phthalic anhydride, a common reaction involves nucleophilic attack and subsequent ring-opening. mdpi.com. DFT calculations are employed to model these transformations. For instance, in reactions involving the closely related 4,5-dichlorophthalic anhydride with various nucleophiles, computational studies identify the key intermediates and transition states. mdpi.com. The calculations can determine thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for each step of the reaction. researchgate.net.
These computational investigations reveal the step-by-step mechanism, identifying activated complexes and confirming the presence of energy barriers that the reacting molecules must overcome. researchgate.net. By analyzing the geometries of these transition states, researchers can understand the structural changes that occur during the chemical transformation. For catalyzed reactions, computational models can also elucidate the role of the catalyst in stabilizing intermediates and lowering the activation energy barriers, thereby facilitating the reaction. mdpi.com.
Key Findings from Computational Reaction Pathway Studies:
Mechanism Identification: Computational models propose detailed mechanistic pathways, including the formation of stable intermediates and the structures of transient transition states. mdpi.com.
Thermodynamic Feasibility: The calculation of reaction energies confirms whether a proposed pathway is energetically favorable. mdpi.com.
Energy Landscape Analysis of Chemical Transformations
A chemical transformation can be visualized as movement across a multi-dimensional potential energy surface (PES), often referred to as an energy landscape. nih.gov. This landscape maps the potential energy of a system of atoms as a function of their geometric arrangement. Reactants and products occupy energy minima (valleys) on this surface, while the paths between them traverse higher-energy regions, with the highest point along the lowest-energy path being the transition state (a saddle point). nih.gov.
The elaboration of these energy landscapes for chemical reactivity is a primary goal of theoretical chemistry. nih.gov. These surfaces are typically derived from numerous ab initio calculations that determine the energy for a vast number of molecular geometries. nih.gov. The reaction pathway elucidated in the previous section represents the minimum energy path across this landscape.
Analysis of the energy landscape provides critical data:
Activation Energy (Ea): The height of the energy barrier from the reactant minimum to the transition state determines the reaction rate. Computational studies can calculate these barriers with high accuracy. researchgate.net.
Reaction Intermediates: Other local minima on the energy landscape correspond to reaction intermediates, which are stable but less so than the final products. mdpi.com.
Competing Pathways: The landscape can reveal multiple possible pathways for a reaction, allowing researchers to predict which pathway is more likely based on the relative heights of the energy barriers.
By understanding the topography of the energy landscape for reactions involving this compound, scientists can predict its reactivity and guide the synthesis of its derivatives toward desired products.
Structure-Property Relationships and Materials Design
Understanding the relationship between a molecule's chemical structure and its physical properties is fundamental to the design of new materials. Computational chemistry provides a predictive framework for establishing these relationships, enabling the in silico design of functional materials based on specific molecular scaffolds like this compound.
Analysis of Electrical Properties (Dipole Moment, Polarizability, Hyperpolarizability)
The response of a molecule to an external electric field is described by its electrical properties, such as dipole moment (μ), polarizability (α), and hyperpolarizability (β). These properties are critical for applications in electronics and optics and can be reliably calculated using theoretical chemistry methods like DFT. researchgate.net.
Dipole Moment (μ): This is a measure of the charge separation within a molecule. For anhydride derivatives, the dipole moment is influenced by the molecular structure, with the fusion of a phenyl ring (as in phthalic anhydride) leading to a significant increase compared to simpler anhydrides. researchgate.net.
Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Average polarizability is generally driven by the molecular size. researchgate.net.
Hyperpolarizability (β): This is a measure of the nonlinear response of a molecule to an electric field and is a key indicator for a compound's potential as a nonlinear optical (NLO) material. researchgate.netresearchgate.net.
Theoretical studies on anhydride derivatives have successfully calculated these properties, showing good agreement with available experimental data for related compounds. researchgate.net. These calculations facilitate the deduction of clear structure-property relationships. researchgate.net.
| Compound | Calculated Dipole Moment (μ) in Debye | Calculated Average Polarizability (α') in a.u. | Calculated Hyperpolarizability (β) in a.u. |
|---|---|---|---|
| Phthalic Anhydride | 5.98 | 94.7 | -16.7 |
| Maleic Anhydride | 4.11 | 56.5 | -49.8 |
| Urea (Reference) | 4.56 | 31.8 | 71.5 |
Data for Phthalic and Maleic Anhydride are representative values from theoretical calculations. researchgate.net. Urea is included as a common reference compound in NLO studies. researchgate.net.
Predictive Modeling for Optoelectronic and Nonlinear Optical Properties
Building on the analysis of fundamental electrical properties, computational models can predict the potential of this compound derivatives for use in optoelectronic and nonlinear optical (NLO) applications. nih.gov. The NLO response is strongly dependent on charge transfer within the molecule, which can be analyzed by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov.
The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's electronic behavior and kinetic stability. researchgate.net. A smaller HOMO-LUMO gap generally correlates with higher polarizability and can be indicative of enhanced NLO properties. Theoretical calculations can accurately determine these orbital energies and predict how they will change with structural modifications. nih.gov.
For NLO applications, the first hyperpolarizability (β) and second hyperpolarizability (γ) are the most important parameters. mdpi.com. Computational methods, including DFT and coupled-perturbed Kohn-Sham (CPKS) approaches, are used to compute these values. mdpi.com. The results of these predictions can be compared with experimental data from techniques like Electric-Field-Induced Second-Harmonic generation (EFISH) to validate and refine the theoretical models. mdpi.com. This predictive capability allows researchers to screen large numbers of candidate molecules computationally, identifying promising structures for synthesis and experimental testing.
Computational Design of Functional Materials based on this compound Scaffolds
The ultimate goal of structure-property relationship studies is the rational design of new functional materials. By combining the understanding of electrical properties and predictive modeling, scientists can strategically modify the this compound scaffold to create materials with tailored optoelectronic and NLO characteristics. mdpi.comresearchgate.net.
Computational design strategies often involve:
Introducing Electron-Donating and Electron-Accepting Groups: The NLO response of a molecule can be significantly enhanced by creating a "push-pull" system, where an electron-donating group is connected to an electron-accepting group via a π-conjugated system. nih.gov. The dibrominated phthalic anhydride core can serve as a component of such a system.
Extending π-Conjugation: Increasing the length of the conjugated system within a molecule can lead to a smaller HOMO-LUMO gap and larger hyperpolarizability values.
Chemical Modification: The effect of adding various functional groups to the aromatic ring of the this compound can be modeled to predict the impact on its polarity, polarizability, and NLO response. mdpi.com.
Studies on related anhydride systems have already identified several design strategies for enhancing their first hyperpolarizability values. researchgate.net. By applying these principles, the this compound scaffold serves as a versatile building block for the computational design and subsequent synthesis of novel organic materials for advanced technological applications.
Emerging Research Avenues and Future Prospects
Development of Novel and Efficient Synthetic Methodologies for 4,5-Dibromophthalic Anhydride (B1165640)
The pursuit of novel and efficient synthetic routes to 4,5-Dibromophthalic anhydride is paramount for its broader application. Research efforts are focused on improving yield, reducing reaction steps, and utilizing more benign reagents. While direct synthesis information is limited, methodologies for related brominated phthalic anhydrides provide a clear direction for future research.
Key research avenues include:
Direct Bromination of Phthalic Anhydride: A common approach for synthesizing halogenated phthalic anhydrides involves the direct electrophilic substitution of the phthalic anhydride ring. For instance, the synthesis of 3,6-dibromophthalic anhydride is achieved by reacting phthalic anhydride with bromine and oleum (B3057394) in the presence of iodine as a catalyst mdpi.com. Future work could focus on optimizing catalysts and reaction conditions to selectively favor the formation of the 4,5-dibromo isomer.
Multi-Step Synthesis from Precursors: Alternative strategies involve multi-step reaction sequences starting from different precursors. One patented method for producing 4-bromophthalic anhydride involves the reaction of 4-chlorotetrahydrophthalic anhydride with elemental bromine in the presence of an iron catalyst google.com. This suggests that substituted tetrahydrophthalic anhydrides could serve as viable precursors for this compound through carefully controlled aromatization and bromination steps.
Phase-Transfer Catalysis: A method for preparing 4-bromo phthalic anhydride utilizes a phase-transfer catalyst, such as benzyltriethylammonium chloride, in a reaction involving phthalic anhydride, sodium hydroxide (B78521), and bromine google.com. This approach simplifies process steps and can lead to high product yields, representing a promising green chemistry approach for the synthesis of dibrominated analogues.
Table 1: Comparison of Synthetic Methodologies for Brominated Phthalic Anhydrides
| Methodology | Precursor(s) | Reagents & Catalysts | Key Features | Potential for 4,5-DBPA Synthesis |
| Direct Bromination | Phthalic Anhydride | Bromine, Oleum, Iodine mdpi.com | Single-step reaction. Isomer control can be challenging. | High, requires optimization for 4,5-selectivity. |
| Aromatization/Bromination | 4-Chlorotetrahydrophthalic anhydride | Bromine, Iron catalyst google.com | Utilizes a less activated starting material. | Moderate, depends on the availability of a suitable dibrominated or otherwise substituted tetrahydro-precursor. |
| Phase-Transfer Catalysis | Phthalic Anhydride | Bromine, NaOH, Phase-transfer catalyst google.com | Simplifies process, potentially higher yields, milder conditions. | High, could offer an efficient and more environmentally friendly route. |
| Sandmeyer Reaction | N-methyl 4-nitrophthalimide | Reduction, Hydrolysis, Diazotization, CuBr | Produces a very pure product, but is a multi-step process titech.ac.jp. | Moderate, could be adapted from a suitable diamino-phthalic acid precursor for high-purity applications. |
Exploration of New Reactivity Modes and Derivatization Pathways for Advanced Functionalization
The reactivity of the anhydride ring and the C-Br bonds provides a rich landscape for chemical derivatization. Research is focused on exploring these reaction pathways to create a diverse library of functional molecules. Studies on the closely related 4,5-dichlorophthalic anhydride serve as an excellent model for predicting the reactivity of its dibrominated counterpart mdpi.comnih.govnih.gov.
Ring-Opening Reactions: The anhydride moiety is susceptible to nucleophilic attack, leading to ring-opening and the formation of phthalic acid derivatives. Reactions with amines, thiosemicarbazide (B42300), and other nucleophiles can produce phthalimides and dicarboxylic acids mdpi.comnih.govnih.gov. These reactions are fundamental for creating polymers, dyes, and biologically active molecules. For example, the reaction of 4,5-dichlorophthalic anhydride with thiosemicarbazide in boiling glacial acetic acid yields the corresponding 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid nih.gov.
Esterification: The hydrolysis of the anhydride to 4,5-dibromophthalic acid, followed by esterification, is a key derivatization pathway. A study on the synthesis of 4,5-dicyano dimethyl phthalate (B1215562) begins with the synthesis of 4,5-dibromo dimethyl phthalate from 4,5-dibromophthalic acid and thionyl chloride in methanol researchgate.net. This ester serves as a crucial intermediate for further functionalization.
Cross-Coupling Reactions: The two bromine atoms are ideal handles for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). These reactions would allow for the introduction of a wide array of substituents, including aryl, alkynyl, and vinyl groups, onto the aromatic core. This pathway is critical for synthesizing advanced materials such as conjugated polymers and molecular wires for electronic applications.
Table 2: Potential Derivatization Reactions of this compound (based on analogues)
| Reaction Type | Reagent(s) | Product Class | Potential Application | Reference Analogue |
| Imidization | Primary Amines (e.g., ethylenediamine) | Phthalimides | Polymer precursors, fluorescent probes | 4,5-Dichlorophthalic anhydride mdpi.comnih.gov |
| Ring-opening with Hydrazides | Thiosemicarbazide | Dicarboxylic acid derivatives | Heterocyclic synthesis, bioactive compounds | 4,5-Dichlorophthalic anhydride nih.gov |
| Esterification | Thionyl chloride, Methanol (from the corresponding diacid) | Dimethyl esters | Intermediates for further synthesis (e.g., nitriles) | 4,5-Dibromophthalic acid researchgate.net |
| Palladium-catalyzed Cross-Coupling | Boronic acids, Terminal alkynes, Alkenes | Arylated, Alkynylated, Vinylated derivatives | Organic electronics, functional dyes, smart materials | General (N/A) |
Advanced Applications in Smart Materials, Nanotechnology, and Supramolecular Chemistry
The unique electronic and structural features of this compound and its derivatives make them promising candidates for advanced materials. The electron-withdrawing nature of the bromine and anhydride groups can be exploited to create materials with interesting optical and electronic properties.
Smart Materials and Sensors: Tetrahalophthalic anhydrides are known to act as electron acceptors in the formation of charge-transfer (CT) complexes mdpi.com. This property is fundamental to the design of smart materials that respond to external stimuli. Derivatives of this compound could be incorporated into systems for chemical sensing, where binding to an analyte would alter the electronic structure and produce a detectable optical or electrical signal.
Flame Retardants: Brominated compounds are widely used as flame retardants. Tetrabromophthalic anhydride (TBPA) is a key reactive flame retardant used in the production of polymers like alkyd resins researchgate.net. Similarly, this compound could be explored as a reactive monomer for creating polymers with inherent flame retardancy, potentially offering advantages in compatibility and permanence over additive-type retardants.
Supramolecular Chemistry: The planar structure and potential for non-covalent interactions, such as halogen bonding and π-π stacking, make this compound an attractive building block in supramolecular chemistry. Computational studies on tetrabromophthalic anhydride have revealed significant halogen bonding interactions involving the bromine and oxygen atoms, which dictate crystal packing mdpi.com. Harnessing these interactions could lead to the rational design of crystalline co-crystals, liquid crystals, and other ordered molecular assemblies.
Nanotechnology: While direct applications in nanotechnology are still speculative, derivatives of this compound could be used as functional ligands to stabilize or modify the surface of nanoparticles arabjchem.org. For example, they could be used to functionalize ceramic or metallic nanoparticles to improve their dispersibility in polymer matrices or to impart specific catalytic or optical properties arabjchem.org.
Integration with Green Chemistry Principles for Sustainable Production and Utilization
The chemical industry is increasingly shifting towards sustainable practices, and the production of this compound is no exception. Future research will be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and improve resource efficiency.
Bio-based Feedstocks: A significant advancement would be the production of the core phthalic anhydride structure from renewable resources. Research has demonstrated a viable route to phthalic anhydride from biomass-derived furan and maleic anhydride via a Diels-Alder cycloaddition followed by dehydration rsc.org. Shared research centers like Biorizon are actively developing technology to produce bio-based phthalic anhydride, which could significantly reduce the carbon footprint of its derivatives biorizon.eu. The Dutch startup Relement is developing a bio-based 3-methyl phthalic anhydride from furfural, a chemical derived from non-food biomass, demonstrating a tangible path from renewable feedstocks to functionalized aromatics resourcewise.com.
Atom Economy and Waste Reduction: Novel synthetic methodologies are being evaluated based on their atom economy. Catalytic processes, such as the phase-transfer catalysis method mentioned for 4-bromophthalic anhydride, are preferred as they reduce the need for stoichiometric reagents and minimize waste generation google.com.
Sustainable Supply Chains: Companies are beginning to certify their production processes to demonstrate sustainability. For example, LANXESS has certified its production facilities for related chemicals under the ISCC PLUS standard, allowing them to offer products with a lower carbon footprint derived from bio-based or bio-circular raw materials lanxess.com. This trend towards transparent and certified sustainable supply chains will likely extend to specialty chemicals like this compound.
Table 3: Application of Green Chemistry Principles to this compound
| Green Chemistry Principle | Application in 4,5-DBPA Lifecycle | Research Focus |
| Use of Renewable Feedstocks | Synthesizing the phthalic anhydride backbone from biomass. | Developing efficient conversions of furan/maleic anhydride or furfural to the aromatic core rsc.orgbiorizon.euresourcewise.com. |
| Catalysis | Using catalysts instead of stoichiometric reagents for bromination and derivatization. | Exploring novel catalysts for selective bromination; using phase-transfer catalysts to improve efficiency google.com. |
| Atom Economy | Designing synthetic routes where the maximum number of atoms from reactants are incorporated into the final product. | Prioritizing addition reactions (e.g., direct bromination) over substitution reactions that generate byproducts. |
| Safer Solvents and Auxiliaries | Reducing or eliminating the use of hazardous solvents like oleum. | Investigating solvent-free reaction conditions or using greener solvents like ionic liquids or water. |
Synergistic Approaches: Combined Experimental and Computational Investigations in this compound Research
The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating research and development. This synergistic approach allows for a deeper understanding of molecular properties and reactivity, guiding experimental design and the rational design of new materials.
Understanding Non-covalent Interactions: A prime example is the combined use of X-ray diffraction and computational analysis to study tetrahalophthalic anhydrides mdpi.com. Experimental X-ray data reveals the precise crystal structure, while computational methods like Molecular Electrostatic Potential (MEP) maps, the Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analyses are used to characterize and quantify the strength of non-covalent interactions, such as halogen bonds (X···O and X···X) mdpi.com. This knowledge is crucial for crystal engineering and designing supramolecular structures.
Predicting Reactivity: Density Functional Theory (DFT) is a powerful tool for studying the chemical reactivity of molecules. For 4,5-dichlorophthalic anhydride, DFT calculations have been used to analyze its electronic structure and predict its behavior towards nucleophiles mdpi.comnih.govnih.gov. Similar computational studies on this compound can predict reaction pathways, identify the most reactive sites, and help in designing targeted derivatization strategies.
Process Modeling and Optimization: On a larger scale, computational fluid dynamics (CFD) can be used to model and optimize reactor conditions for the synthesis of phthalic anhydride from o-xylene etasr.com. This approach helps in understanding heat transfer and reaction kinetics, leading to improved yield and catalyst stability. Such models could be adapted to optimize the production of brominated derivatives, ensuring efficient and safe industrial-scale synthesis.
Table 4: Synergistic Investigational Techniques for this compound Research
| Technique Type | Specific Method | Information Gained | Synergy |
| Experimental | X-ray Diffraction | Precise molecular geometry and crystal packing in the solid state mdpi.com. | Provides the structural basis for computational analysis of intermolecular forces. |
| Experimental | NMR, IR, Mass Spectrometry | Confirmation of chemical structure for newly synthesized derivatives mdpi.comnih.gov. | Validates the products predicted by computational reactivity studies. |
| Computational | Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction energetics mdpi.comnih.govnih.gov. | Predicts reaction outcomes and guides the choice of reagents and conditions for experiments. |
| Computational | MEP, QTAIM, NBO Analysis | Nature and strength of non-covalent interactions (e.g., halogen bonds) mdpi.com. | Explains the observed crystal packing and informs the design of new supramolecular materials. |
| Computational | Computational Fluid Dynamics (CFD) | Hydrodynamics, heat transfer, and reaction kinetics in a reactor etasr.com. | Optimizes large-scale synthesis processes, improving yield and safety. |
Q & A
What spectroscopic techniques are most effective for characterizing 4,5-Dibromophthalic anhydride and its derivatives?
Basic Research Focus
Key techniques include Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., confirming bromine substitution patterns), Infrared (IR) Spectroscopy to identify anhydride carbonyl stretches (~1770–1850 cm⁻¹), and Mass Spectrometry (MS) for molecular weight validation. For derivatives like phthalimides or dicarboxylic acids, - and -NMR can resolve regioselectivity in nucleophilic reactions (e.g., amine additions) .
How does bromine substitution influence the reactivity of this compound compared to chloro or unsubstituted analogs?
Advanced Research Focus
Bromine’s higher electronegativity and larger atomic radius compared to chlorine increase steric hindrance and polarize the anhydride ring, altering nucleophilic attack kinetics. For instance, reactions with amines may show slower kinetics but improved regioselectivity due to bromine’s electron-withdrawing effects. Comparative studies with 4,5-Dichlorophthalic anhydride (via DFT calculations) reveal differences in charge distribution at reaction sites, impacting intermediates’ stability .
What synthetic routes are optimal for preparing this compound?
Basic Research Focus
A common method involves direct bromination of phthalic anhydride using bromine () or -bromosuccinimide (NBS) in a halogenated solvent (e.g., ) under controlled temperatures (60–80°C). Post-synthesis purification via recrystallization (e.g., acetic acid) ensures ≥95% purity. Alternative routes may leverage brominated precursors like 4,5-dibromophthalic acid, followed by dehydration with .
How can Density Functional Theory (DFT) models enhance understanding of this compound’s electronic properties?
Advanced Research Focus
DFT studies (e.g., B3LYP/6-311G(d,p) basis sets) can predict charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways. For example, modeling nucleophilic attacks by thiosemicarbazide reveals preferential reactivity at the carbonyl groups adjacent to bromine atoms, validated by experimental NMR data. Such models also quantify steric effects, aiding in designing derivatives for targeted applications .
What are the challenges in achieving regioselective functionalization of this compound?
Advanced Research Focus
Regioselectivity is influenced by bromine’s steric bulk and electronic effects. For instance, reactions with bulky amines may favor attack at the less hindered carbonyl group. Kinetic studies under varying temperatures (e.g., 25°C vs. 60°C) and solvent polarities (e.g., DMF vs. THF) can modulate selectivity. Monitoring intermediates via -NMR or X-ray crystallography (e.g., single-crystal studies) helps identify dominant pathways .
What role does this compound play in synthesizing flame-retardant polymers?
Basic Research Focus
The compound serves as a precursor for brominated flame retardants (BFRs) via incorporation into epoxy resins or polyesters. Its reactivity with diols (e.g., bisphenol A) forms brominated polyesters, enhancing thermal stability. Characterization of crosslinking efficiency via thermogravimetric analysis (TGA) and limiting oxygen index (LOI) testing is critical for evaluating flame-retardant performance .
How do solvent systems impact the solubility and reactivity of this compound?
Advanced Research Focus
Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility and stabilize transition states in nucleophilic reactions. Solvent-free conditions under microwave irradiation can accelerate ring-opening reactions with amines while minimizing hydrolysis. Solvent choice also affects crystallization outcomes; for example, ethyl acetate yields larger crystals suitable for X-ray diffraction studies .
What safety protocols are essential when handling this compound?
Basic Research Focus
Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store in airtight containers under inert gas (e.g., ) to minimize moisture absorption, which can hydrolyze the anhydride to dibromophthalic acid. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels .
How does this compound compare to other halogenated phthalic anhydrides in photophysical applications?
Advanced Research Focus
Bromine’s heavy atom effect enhances intersystem crossing, making the compound useful in triplet-state photosensitizers. Comparative studies with 4,5-Dichlorophthalic anhydride using UV-vis and fluorescence spectroscopy show redshifted absorption bands (~20 nm) and reduced quantum yields due to bromine’s spin-orbit coupling. These properties are exploitable in organic light-emitting diodes (OLEDs) .
What analytical methods validate the purity of this compound post-synthesis?
Basic Research Focus
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves impurities like unreacted phthalic acid. Elemental analysis (C, H, Br) confirms stoichiometry, while differential scanning calorimetry (DSC) verifies melting point consistency (212–214°C). For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
